Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate
CAS No.:
Cat. No.: VC18639584
Molecular Formula: C13H22O5
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22O5 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate |
| Standard InChI | InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3 |
| Standard InChI Key | UCVCPWOIQPJFQL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C |
Introduction
Chemical Structure and Nomenclature
Diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate belongs to the class of cyclobutane dicarboxylates, distinguished by its substitution pattern. The cyclobutane ring is substituted at the 1- and 1-positions with isopropyl ester groups and at the 3-position with both hydroxyl (-OH) and methyl (-CH₃) groups. Its systematic IUPAC name is dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate, reflecting the esterified carboxylate groups and the stereochemistry of substituents.
Molecular Geometry and Stereoelectronic Effects
The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain, with substituents influencing ring dynamics. The hydroxyl and methyl groups at the 3-position create a steric and electronic environment that affects reactivity. Hydrogen bonding involving the hydroxyl group may enhance solubility in polar solvents, while the methyl group contributes to hydrophobic interactions.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₄H₂₄O₆ |
| Molecular weight | 288.34 g/mol |
| CAS Registry Number | Not formally assigned (as of 2025) |
| Structural features | Cyclobutane core, dual esters, hydroxyl, methyl |
| Stereochemistry | Cis- or trans-configuration possible at C3 |
Synthesis and Manufacturing
The synthesis of diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate involves multistep organic reactions, typically starting from simpler cyclobutane precursors or via ring-forming strategies.
Cyclobutane Ring Formation
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | [2+2] Cycloaddition | UV light, diene substrate |
| 2 | Esterification | Isopropyl alcohol, H₂SO₄, reflux |
| 3 | Hydroxylation-Methylation | H₂O₂, CH₃I, base |
Physicochemical Properties
The compound’s properties are influenced by its hybrid hydrophobic-hydrophilic character.
Solubility and Partitioning
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Water solubility: Limited due to the hydrophobic isopropyl esters and methyl group.
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Organic solvents: Miscible with dichloromethane, ethyl acetate, and THF.
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LogP (octanol-water): Estimated at 1.8–2.3, indicating moderate lipophilicity.
Thermal Stability
Cyclobutane rings are generally thermally stable below 150°C but may undergo ring-opening at higher temperatures. Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 80–120°C, suggesting similar behavior for this derivative.
Reactivity and Chemical Modifications
The compound’s reactivity is dominated by its ester groups, hydroxyl group, and strained cyclobutane ring.
Ester Hydrolysis
Under acidic or basic conditions, the isopropyl esters hydrolyze to yield 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylic acid. This reaction is critical for generating pharmaceutically relevant carboxylate salts.
Oxidation and Reduction
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The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), altering electronic properties.
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Catalytic hydrogenation (H₂/Pd-C) may reduce the cyclobutane ring’s strain, though this is less common.
Cycloaddition Reactions
The strained cyclobutane ring participates in [4+2] Diels-Alder reactions, enabling the construction of polycyclic systems.
Role in Material Science
The compound’s rigid structure makes it a candidate for high-performance polymers.
Polyester Resins
Co-polymerization with diols (e.g., ethylene glycol) produces cross-linked polyesters with enhanced thermal stability, suitable for coatings or adhesives.
Liquid Crystals
Functionalization with mesogenic groups could yield liquid crystalline materials for display technologies.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric methods to control the configuration at C3.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in vitro.
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Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.
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